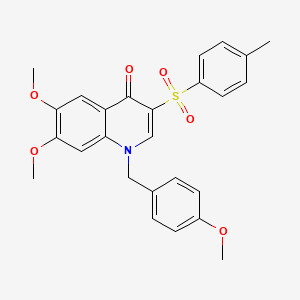
6,7-二甲氧基-1-(4-甲氧基苯甲基)-3-对甲苯基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one, also known as DMQMT, is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of research applications. In
科学研究应用
Synthesis of Benzylisoquinoline Alkaloids
Benzylisoquinoline alkaloids are a significant class of compounds with various pharmacological properties. The compound can serve as a precursor in the synthesis of new benzylisoquinoline alkaloids . These alkaloids have been studied for their potential use in treating a wide range of diseases, including cancer, malaria, and cardiovascular diseases.
Development of Antimicrobial Agents
The structural complexity of quinolines makes them suitable candidates for the development of antimicrobial agents. Research has indicated that modifications to the quinoline moiety can lead to compounds with potent antibacterial and antifungal activities .
Anti-inflammatory Applications
Quinoline derivatives have been shown to possess anti-inflammatory properties. The compound’s sulfonyl group can be modified to enhance its ability to inhibit the production of pro-inflammatory cytokines, potentially leading to new anti-inflammatory medications .
Antitubercular Activity
The compound’s structural features, such as the methoxy and sulfonyl groups, may be optimized to target Mycobacterium tuberculosis. Studies on similar structures have demonstrated significant antitubercular activity, suggesting potential applications in combating tuberculosis .
Cancer Research
Quinoline derivatives are known to exhibit anticancer properties. This compound could be used as a scaffold for designing novel anticancer agents, particularly due to its ability to intercalate with DNA and disrupt cell division .
Neuropharmacological Research
The compound’s structure is reminiscent of natural isoquinoline alkaloids, which are known to affect the central nervous system. It could be used in the design of molecules that modulate neurotransmitter systems, offering therapeutic potential for neurological disorders .
属性
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27(15-18-7-9-19(31-2)10-8-18)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWJVTFGXNQJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

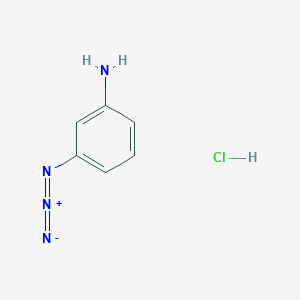
![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)
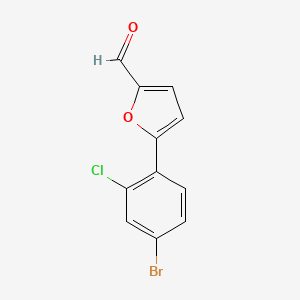
![1-[(3,4-Dimethoxyphenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2782261.png)

![1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782263.png)
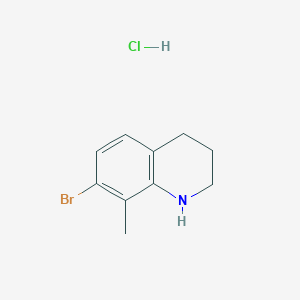
![2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2782267.png)
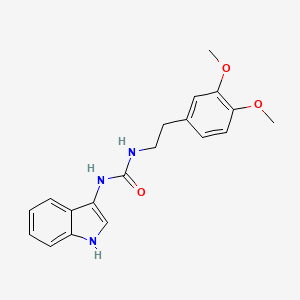
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2782272.png)
![N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2782273.png)
![(E)-4-(Dimethylamino)-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-enamide](/img/structure/B2782274.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2782277.png)